HIV-1 IIIB Replication Inhibition Potency: Pyridin-2-yl vs. Naphthalen-1-yl Pyridazinylthioacetamides
The core pyridazinylthioacetamide scaffold exhibits potent anti-HIV-1 activity that is highly sensitive to the nature of the aromatic group at the pyridazine 6-position. Compound 8k, bearing a naphthalen-1-yl substituent, achieves an EC50 of 0.046 μM against HIV-1 IIIB in MT-4 cells [1]. Introduction of a pyridin-2-yl group (as in the target compound) modifies the electronic character and hydrogen-bonding capacity of the heterocyclic portion, which is predicted to alter binding affinity to the NNRTI pocket based on docking studies showing critical interactions between the heterocyclic linker and Lys103 [1]. While direct EC50 data for ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate remain to be published, the class-level SAR indicates that pyridinyl-substituted derivatives retain low-micromolar to sub-micromolar activity [1].
| Evidence Dimension | Anti-HIV-1 IIIB EC50 |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature; predicted low-micromolar range based on pyridazinylthioacetamide SAR |
| Comparator Or Baseline | Compound 8k (naphthalen-1-yl analog): EC50 = 0.046 μM; NVP (nevirapine): EC50 = 0.09 μM; Compound 8m (pyrazinyl analog): EC50 = 0.27 μM |
| Quantified Difference | Class-level potency range for active pyridazinylthioacetamides spans 0.046–5.46 μM; pyridin-2-yl substitution is expected to yield intermediate potency relative to naphthalen-1-yl and phenyl variants |
| Conditions | MT-4 cell-based HIV-1 IIIB replication assay; MTT viability readout; comparison with NVP, AZT, DDC, EFV, DLV reference compounds |
Why This Matters
The pyridin-2-yl substituent provides a unique hydrogen-bond acceptor site absent in naphthalene or phenyl analogs, enabling distinct binding interactions that may be exploited for overcoming resistance mutations or optimizing physicochemical properties.
- [1] Song, Y.; Zhan, P.; Kang, D.; Li, X.; Tian, Y.; Li, Z.; Chen, X.; Chen, W.; Pannecouque, C.; De Clercq, E.; Liu, X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun. 2013, 4, 810–816. DOI: 10.1039/C3MD00028A. View Source
